![molecular formula C10H14N2O3 B8202752 Methyl 6-(dimethylamino)-2-methoxypyridine-3-carboxylate](/img/structure/B8202752.png)
Methyl 6-(dimethylamino)-2-methoxypyridine-3-carboxylate
Overview
Description
Methyl 6-(dimethylamino)-2-methoxypyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Receptor Antagonists : It is used in the synthesis of key components for potent dopamine D2 and D3 and serotonin-3 receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Practical Synthetic Route Development : A practical synthetic route for this compound from 2,6-dichloro-3-trifluoromethylpyridine has been developed, facilitating the preparation of 5-bromo-2-methoxy-6-methylaminopyridine-3 (Horikawa, Hirokawa, & Kato, 2001).
Derivative Formation for Compound Transformation : It is used in transformations of dialkyl acetone-1,3-dicarboxylates into various compounds, showcasing its versatility in organic synthesis (Zupančič, Svete, & Stanovnik, 2008).
Molecular Conformation Studies : The molecular conformation of derivatives of this compound, such as dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate, has been determined, contributing to the understanding of its chemical behavior (Low, Ferguson, Cobo, Nogueras, & Sánchez, 1996).
Molecular Diversity in Chemical Reactions : It participates in three-component reactions with acetylenedicarboxylates and arylidene cyanoacetates to produce molecular diversity, highlighting its role in complex chemical syntheses (Sun, Zhu, Gong, & Yan, 2013).
Stereoselective Synthesis : The compound is involved in DMAP-catalyzed cyclizations for stereoselective synthesis of methyleneisoindoles, underlining its potential in targeted organic synthesis applications (Yao, Liang, Guo, & Yang, 2019).
Bioisosteric Fragment Substitution : A method for substituting dimethylamino groups with bioisosteric fragments on this compound using various primary and secondary amines has been developed, which is significant for medicinal chemistry (Кисель et al., 2013).
Synthesis of Analogues : A simple method for synthesizing 3-methyloxypyridine and its analogues has been presented, offering alternatives to existing methods (Finkentey, Langhals, & Langhals, 1983).
properties
IUPAC Name |
methyl 6-(dimethylamino)-2-methoxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(2)8-6-5-7(10(13)15-4)9(11-8)14-3/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCACEMCPUYNEMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10856741 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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